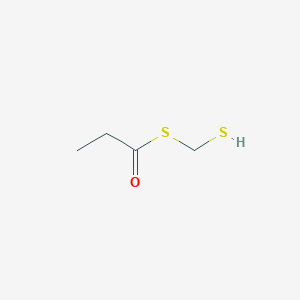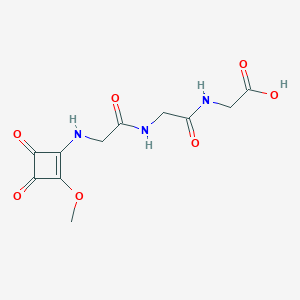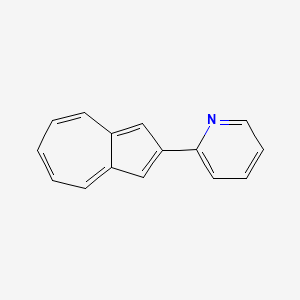
2-(Azulen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azulen-2-yl)pyridine is a chemical compound that combines the azulene and pyridine moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene reacts with pyridine in the presence of a catalyst. For example, the reaction of azulene with 2-chloropyridine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 2-(Azulen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the azulene or pyridine moieties are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azulenic ketones, while substitution reactions can introduce various functional groups into the azulene or pyridine rings .
科学的研究の応用
2-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
作用機序
The mechanism of action of 2-(Azulen-2-yl)pyridine involves its interaction with molecular targets through its unique electronic structure. The azulene moiety acts as an electron donor, while the pyridine ring can act as an electron acceptor. This dual behavior allows the compound to participate in various chemical reactions and interact with biological molecules, potentially inhibiting enzymes or binding to receptors .
類似化合物との比較
Azulen-1-yl-pyridine: Similar structure but with the azulene moiety attached at a different position.
Azulen-2-yl-benzene: Combines azulene with benzene instead of pyridine.
Thiophen-vinyl-pyridine: Contains a thiophene ring instead of azulene.
Uniqueness: 2-(Azulen-2-yl)pyridine is unique due to its combination of azulene and pyridine, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as in optoelectronic devices and coordination chemistry .
特性
CAS番号 |
881211-84-3 |
|---|---|
分子式 |
C15H11N |
分子量 |
205.25 g/mol |
IUPAC名 |
2-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H |
InChIキー |
KUZMWEDYXMDNKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
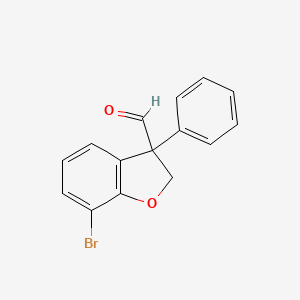


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
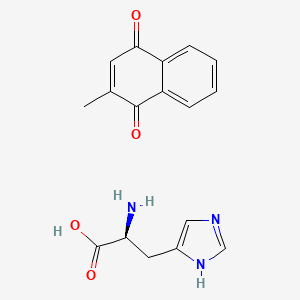
amino}methyl)phenol](/img/structure/B12602940.png)
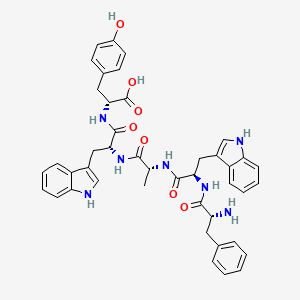
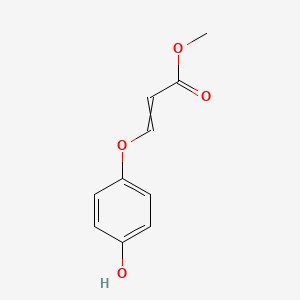
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
